Fenuron-d5

Descripción general

Descripción

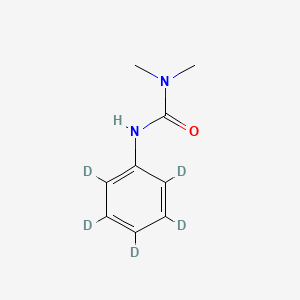

Fenuron-d5 is a derivative of urea, characterized by the presence of a phenyl ring substituted with deuterium atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fenuron-d5 typically involves the reaction of 1,1-dimethylurea with a deuterated phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The general reaction scheme is as follows:

1,1-Dimethylurea+Deuterated Phenyl Isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of deuterated reagents, although more expensive, is justified by the enhanced stability and unique properties imparted by the deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions

Fenuron-d5 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

1.1 Pesticide Residue Analysis

Fenuron-d5 is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of pesticide residues. Its deuterated form enhances the sensitivity and specificity of detection, allowing for more reliable quantification.

- Methodology : The use of this compound in multi-residue analysis involves spiking samples with the compound prior to extraction and analysis. This approach compensates for matrix effects and improves the accuracy of results.

Table 1: Performance Metrics for this compound in Pesticide Analysis

| Metric | Value |

|---|---|

| Detection Limit (LOD) | 0.01 mg/kg |

| Recovery Rate | 85-95% |

| Precision (RSD) | < 10% |

| Matrix Effect | Minimal |

Environmental Monitoring

2.1 Soil and Water Testing

This compound is employed in environmental monitoring to assess the presence of fenuron and its degradation products in soil and water samples. By using deuterated standards, researchers can accurately track contamination levels over time.

- Case Study : A study conducted on agricultural runoff demonstrated that using this compound allowed for precise measurement of fenuron concentrations, revealing significant insights into its environmental persistence and degradation pathways.

Pharmaceutical Testing

3.1 Quality Control

In pharmaceutical applications, this compound serves as a reference compound for the development and validation of analytical methods aimed at detecting pesticide contaminants in pharmaceutical products. Its high purity level ensures reliable results during quality control processes.

- Application Example : In a recent validation study for a new pesticide detection method, this compound was used to establish calibration curves that met regulatory standards for pharmaceutical testing.

Research on Transformation Products

4.1 Metabolite Identification

Research into the transformation products of pesticides has highlighted the importance of using deuterated standards like this compound to identify metabolites formed during degradation processes. This research is crucial for understanding the environmental impact of pesticide use.

- Findings : Studies have shown that this compound can help differentiate between parent compounds and their metabolites, providing valuable data on the ecological risks associated with pesticide application.

Mecanismo De Acción

The mechanism of action of Fenuron-d5 involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, the deuterium atoms can influence the metabolic stability of the compound, leading to slower metabolic degradation and prolonged activity. The molecular targets and pathways involved are specific to the biological system under investigation.

Comparación Con Compuestos Similares

Similar Compounds

1,1-Dimethylurea: A non-deuterated analog used in organic synthesis and as an intermediate in the production of pharmaceuticals.

1,3-Dimethylurea: Another urea derivative with different substitution patterns, used in various chemical applications.

N,N’-Dimethylurea: A symmetric dimethylurea used in the synthesis of heterocyclic compounds and as a reagent in organic chemistry.

Uniqueness

Fenuron-d5 is unique due to the presence of deuterium atoms, which impart enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where isotopic labeling is required.

Actividad Biológica

Fenuron-d5 is a deuterated derivative of Fenuron, a phenyl urea-based herbicide widely used in agricultural applications. This compound has garnered attention for its biological activity, particularly in relation to its herbicidal properties and potential environmental impacts. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound retains the chemical structure of Fenuron but includes deuterium atoms, which can be beneficial for tracing studies in biological systems. The primary mechanism of action for Fenuron and its derivatives involves the inhibition of photosynthesis in plants by targeting the D1 protein of photosystem II (PS II). This inhibition leads to a disruption in electron transfer processes, ultimately affecting plant growth and development.

Herbicidal Efficacy

The herbicidal efficacy of this compound has been evaluated through various studies. The following table summarizes key findings regarding its inhibitory concentrations compared to other herbicides:

| Herbicide | Inhibition Concentration (IC50) | Reference |

|---|---|---|

| This compound | 3.0 x 10^-6 M | |

| Monuron | 2.5 x 10^-7 M | |

| Diuron | 4.0 x 10^-5 M |

These values indicate that this compound exhibits moderate herbicidal activity, comparable to other commonly used herbicides.

Study on Photosynthetic Inhibition

A notable study assessed the impact of this compound on the photosynthetic efficiency of Chlamydomonas reinhardtii. The study measured the rate of photochemical reduction of DCPIP (2,6-dichlorophenolindophenol) as an indicator of PS II activity. Results indicated that:

- Wild Type (WT) : IC50 = 3.0 x 10^-6 M

- Mutant D5 : Showed altered resistance profiles against various herbicides, indicating potential genetic modifications affecting herbicide binding.

This study highlights the relevance of this compound in understanding herbicide resistance mechanisms in aquatic plants .

Environmental Impact and Transformation Products

The environmental persistence and transformation products of this compound have been subjects of investigation due to concerns regarding its ecological footprint. Research indicates that:

- Biodegradation : Fenuron and its derivatives undergo biotransformation in soil and aquatic environments, leading to various metabolites that may retain biological activity.

- Toxicological Effects : Studies have shown that transformation products can exhibit different toxicological profiles compared to the parent compound, necessitating further investigation into their ecological risks .

Propiedades

IUPAC Name |

1,1-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOYNJXVWVNOOJ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)N(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.